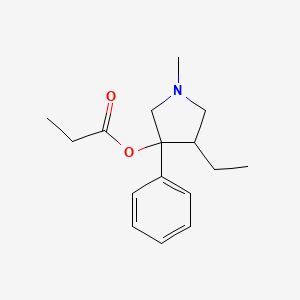
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate typically involves the esterification of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
化学反応の分析
Types of Reactions
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinyl propanoate
- 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinyl propanoate
- 1,4-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate
Uniqueness
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
102280-77-3 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
(4-ethyl-1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-13-11-17(3)12-16(13,19-15(18)5-2)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChIキー |
VFVRCUAINDTTOF-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CC1(C2=CC=CC=C2)OC(=O)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















